molecular formula C13H15FN2O B1387554 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile CAS No. 1008414-99-0

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile

Cat. No.: B1387554
CAS No.: 1008414-99-0
M. Wt: 234.27 g/mol
InChI Key: BGYWJAVTJZHCMQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which includes a fluoro-substituted benzene ring and a cyclohexylamino group. Its applications span across drug discovery, catalysis, and materials science.

Preparation Methods

The synthesis of 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile typically involves multiple steps, starting with the preparation of the fluoro-substituted benzene ringThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where the fluoro group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating cellular processes.

Comparison with Similar Compounds

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile can be compared with other similar compounds, such as:

    4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzamide: This compound has a similar structure but with an amide group instead of a nitrile group.

    4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzoic acid: This compound features a carboxylic acid group in place of the nitrile group.

    4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzaldehyde: This compound contains an aldehyde group instead of the nitrile group.

These comparisons highlight the unique properties of this compound, particularly its potential in various scientific research applications.

Properties

IUPAC Name

4-fluoro-2-[(4-hydroxycyclohexyl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-2-1-9(8-15)13(7-10)16-11-3-5-12(17)6-4-11/h1-2,7,11-12,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYWJAVTJZHCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=CC(=C2)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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